molecular formula C7H4Cl2O3 B146607 3,5-Dichlorosalicylic acid CAS No. 320-72-9

3,5-Dichlorosalicylic acid

Cat. No. B146607
CAS RN: 320-72-9
M. Wt: 207.01 g/mol
InChI Key: CNJGWCQEGROXEE-UHFFFAOYSA-N
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Description

3,5-Dichlorosalicylic acid (3,5-DCSA) is a chloro-substituted derivative of salicylic acid that has been studied for its interactions with proteins and its photophysical properties. It exhibits an Excited-State Intramolecular Proton Transfer (ESIPT) reaction, which is a significant characteristic influencing its behavior in various environments, including biological systems .

Synthesis Analysis

The synthesis of 3,5-DCSA involves chlorination of salicylic acid. A specific method for synthesizing a related compound, 3,6-dichlorosalicylic acid, starts with 2,5-dichloronitrobenzene as the raw material, which is then reduced and diazotized to form 2,5-dichlorophenol, followed by a carboxylation reaction under high temperature and pressure to yield the dichlorosalicylic acid . Although this paper discusses 3,6-dichlorosalicylic acid, similar methods could potentially be adapted for the synthesis of 3,5-DCSA.

Molecular Structure Analysis

The molecular structure of 3,5-DCSA has been determined using single-crystal X-ray diffraction. The crystal structure reveals two crystallographically independent molecules with extensive hydrogen bonding, contributing to the formation of a two-dimensional network structure stabilized by aromatic π-π stacking .

Chemical Reactions Analysis

3,5-DCSA is involved in various chemical reactions due to its bioactive properties. It can bind to proteins such as Bovine Serum Albumin (BSA), affecting the protein's secondary structure and esterase activity . Additionally, the presence of chlorine atoms influences the intramolecular hydrogen bond strength and the ESIPT barrier, which are crucial for its photophysics and potential pharmaceutical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-DCSA are influenced by its molecular structure and the presence of chlorine atoms. The intramolecular hydrogen bonds and the ESIPT reaction play a significant role in its spectroscopic signature and behavior in different environments . The crystal structure analysis provides insights into the solid-state properties, including the hydrogen bonding patterns and the stability of the molecular network .

Scientific Research Applications

Pesticide and Herbicide Intermediates

3,5-Dichlorosalicylic acid is recognized as an important intermediate in the synthesis of pesticides and herbicides. For example, it serves as a key intermediate in the production of the herbicide dicamba. The synthesis process of 3,5-dichlorosalicylic acid involves using cost-effective and readily available materials like 2,5-dichloronitrobenzene, resulting in a product that meets commercial quality requirements (Du Xiao-y, 2015).

Photophysics and Hydrogen Bond Studies

Studies on 3,5-dichlorosalicylic acid have explored its role in understanding intramolecular hydrogen bond strength and excited state proton transfer barriers. These investigations are crucial in the field of pharmaceuticals, as they contribute to understanding the properties of chloro-substituted derivatives of salicylic acid. Spectroscopic studies, along with quantum chemical calculations, have been instrumental in this research (Bijan Kumar Paul, Anuva Samanta, & N. Guchhait, 2010).

Plant Disease Resistance

3,5-Dichlorosalicylic acid has been evaluated for its role in inducing systemic acquired resistance (SAR) in plants. This process, crucial for developing new plant protection agents, involves the accumulation of pathogenesis-related proteins. The structure-activity relationship of salicylates like 3,5-dichlorosalicylic acid has been studied, revealing its effectiveness in inducing resistance against pathogens like the tobacco mosaic virus (F. P. Silverman, P. Petracek, D. Heiman, Christina M Fledderman, & P. Warrior, 2005).

Cocrystal Formation for Enhanced Stability

Biodegradation and Environmental Applications

3,5-Dichlorosalicylic acid has been studied for its biodegradability and environmental applications. For example, a strain of Flavobacterium breve has been identified for its ability to utilize 3,5-dichlorosalicylate, showcasing its potential in bioremediation processes to treat wastewater and reduce pollution (J. Krueger, R. Butz, & D. Cork, 1990).

Photophysical Interaction with Proteins

The interaction of 3,5-dichlorosalicylic acid with proteins like Bovine Serum Albumin (BSA) has been studied. This research is significant for understanding how drugs interact with transport proteins, affecting their delivery and efficacy in biological systems (Bijan Kumar Paul, Debarati Ray, & N. Guchhait, 2012).

Catalytic Degradation for Water Treatment

3,5-Dichlorosalicylic acid has been a subject of study in water treatment processes. For example, its efficient degradation using Fe-Si-B amorphous ribbon in Fenton-like reactions demonstrates its potential in treating water contaminated with halogenated disinfection by-products, contributing to safer water sources (Libo Zhang, Lianxiang Qiu, Qingyao Zhu, Xiong Liang, Jingxiong Huang, Mengting Yang, Zhenxuan Zhang, Jiang Ma, & Jun Shen, 2021).

Safety And Hazards

3,5-Dichlorosalicylic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment and stored in a well-ventilated place .

properties

IUPAC Name

3,5-dichloro-2-hydroxybenzoic acid
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InChI

InChI=1S/C7H4Cl2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
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InChI Key

CNJGWCQEGROXEE-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)Cl)Cl
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Molecular Formula

C7H4Cl2O3
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DSSTOX Substance ID

DTXSID3044914
Record name 3,5-Dichlorosalicylic acid
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Molecular Weight

207.01 g/mol
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Physical Description

Solid; [HSDB] Crystalline powder; [MSDSonline]
Record name 3,5-Dichlorosalicylic acid
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Boiling Point

BP: SUBLIMES, SLIGHT DECOMP
Record name 3,5-DICHLOROSALICYLIC ACID
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Solubility

SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL; SOL IN ETHER
Record name 3,5-DICHLOROSALICYLIC ACID
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Product Name

3,5-Dichlorosalicylic acid

Color/Form

NEEDLES FROM DIL ALC, RHOMBIC PRISMS

CAS RN

320-72-9
Record name 3,5-Dichlorosalicylic acid
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Record name Benzoic acid, 3,5-dichloro-2-hydroxy-
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Melting Point

220-221 °C
Record name 3,5-DICHLOROSALICYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
376
Citations
L Zhang, L Qiu, Q Zhu, X Liang, J Huang… - Applied Catalysis B …, 2021 - Elsevier
Water disinfection would result in unintended formation of halogenated disinfection by-products (DBPs) which pose potential harm to human health. In present work, Fe 78 Si 9 B 13 …
Number of citations: 25 www.sciencedirect.com
AE Basson, IA Dubery - Journal of plant physiology, 2007 - Elsevier
To investigate the involvement of cytochrome P450s in the metabolism of plants treated with xenobiotic agrochemicals, bean leaves were treated with 3,5-dichlorosalicylic acid (DC-SA), …
Number of citations: 21 www.sciencedirect.com
BK Paul, D Ray, N Guchhait - Physical Chemistry Chemical Physics, 2012 - pubs.rsc.org
The present work demonstrates a detailed characterization of the interaction of a bio-active drug molecule 3,5-dichlorosalicyclic acid (3,5DCSA) with a model transport protein Bovine …
Number of citations: 49 pubs.rsc.org
BK Paul, A Samanta, N Guchhait - Journal of Molecular Structure, 2010 - Elsevier
The effect of chlorine atom on the intramolecular hydrogen bond strength and excited state proton transfer barrier in pharmaceutically important chloro-substituted derivative of salicylic …
Number of citations: 32 www.sciencedirect.com
DS Tarbell, JW Wilson - Journal of the American Chemical Society, 1942 - ACS Publications
A study of the condensation oftetraphenylcyclopentadienone with certain cyclic 1, 3-diene systems has shown that tetraphenylcyclopenta-dienone reacts with cyclopentadiene to form …
Number of citations: 21 pubs.acs.org
U Dhagat, S Endo, R Sumii, A Hara… - Journal of medicinal …, 2008 - ACS Publications
The crystal structure of human 20α-hydroxysteroid dehydrogenase (AKR1C1) in ternary complex with the coenzyme NADP + and the potent inhibitor 3,5-dichlorosalicylic acid was …
Number of citations: 27 pubs.acs.org
V Carbone, R Chung, S Endo, A Hara… - Archives of biochemistry …, 2008 - Elsevier
The structure of aldehyde reductase (ALR1) in ternary complex with the coenzyme NADPH and 3,5-dichlorosalicylic acid (DCL), a potent inhibitor of human 20α-hydroxysteroid …
Number of citations: 18 www.sciencedirect.com
E Shefter - Journal of Pharmaceutical Sciences, 1969 - Wiley Online Library
Single crystal X‐ray diffraction methods were utilized in obtaining the crystal and molecular structure of a 1:1 association complex between 5‐chlorosalicylic acid and theophylline. The …
Number of citations: 44 onlinelibrary.wiley.com
DS Tarbell, VP Wystrach - Journal of the American Chemical …, 1943 - ACS Publications
Nov., 1943 The Effect of Heat on Ethers of 3, 5-Dichlorosalicylic Acid 2149 alkali. Dilution with 400 cc. of water followed by acidification with dilute hydrochloric acid yielded 8.5 g. of …
Number of citations: 9 pubs.acs.org
C Ijichi, H Wakabayashi, S Sugiyama… - … Forum of Allergy & …, 2022 - Wiley Online Library
Background It remains unclear whether the metabolic activity of nasal mucus in the olfactory and respiratory areas is different. Moreover, age‐ and olfaction‐related changes may affect …
Number of citations: 12 onlinelibrary.wiley.com

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